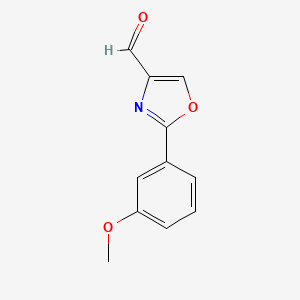

2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde

Description

Contextual Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole heterocycles, five-membered aromatic rings containing one oxygen and one nitrogen atom, represent a critical class of compounds in modern chemical and medicinal research. rsc.org Their structural motif is a key component in a multitude of natural products, many of which exhibit potent biological activities. smolecule.com This has made the oxazole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.org

The significance of oxazoles stems from their versatile biological profile, which includes anti-inflammatory, antibacterial, antifungal, anticancer, antiviral, and antidiabetic properties. bldpharm.comcato-chem.commdpi.com The oxazole ring's unique electronic properties and its ability to engage in various non-covalent interactions allow molecules containing this scaffold to bind effectively with a wide range of enzymes and biological receptors. mdpi.com This versatility has driven extensive research into the synthesis of diverse oxazole derivatives, as substitutions on the oxazole ring can dramatically influence a compound's therapeutic activity. rsc.org

Table 1: Selected Biological Activities of Oxazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Certain oxazole-containing natural products, such as Diazonamide, have shown evidence of anticancer activity. smolecule.com |

| Antibacterial | Oxazole derivatives have been effective against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. mdpi.com |

| Anti-inflammatory | The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core structure. researchgate.net |

| Antiviral | The natural product Hennoxazole A is noted for its antiviral properties. globalresearchonline.net |

| Antidiabetic | Some oxazole compounds have been investigated for the treatment of Type II diabetes. globalresearchonline.net |

Historical Perspective on the Synthesis and Exploration of Oxazole-4-carbaldehydes

The history of oxazole chemistry dates back to the late 19th century, with the first synthesis of a 2,5-disubstituted oxazole being developed by Emil Fischer in 1896. chemicalbook.comchemicalbook.com This method, known as the Fischer oxazole synthesis, utilized a cyanohydrin and an aldehyde to construct the heterocyclic ring. chemicalbook.com Following this, other foundational synthetic routes were established, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC). chemicalbook.commdpi.com

The exploration of oxazole-4-carbaldehydes , specifically, is intrinsically linked to the development of formylation reactions for electron-rich aromatic and heteroaromatic compounds. The introduction of a carbaldehyde (formyl) group at the C4 position of the oxazole ring creates a valuable synthetic intermediate. This aldehyde functional group is highly reactive and serves as a chemical handle for constructing more complex molecules through reactions like condensations and nucleophilic additions. smolecule.com

A pivotal method for this transformation is the Vilsmeier-Haack reaction . Discovered in 1927, this reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. The oxazole ring is sufficiently electron-rich to undergo this type of electrophilic substitution, making the Vilsmeier-Haack reaction a key historical and contemporary method for accessing oxazole-4-carbaldehydes. rsc.orgbldpharm.comcato-chem.com The ability to selectively introduce a formyl group at the C4 position has been crucial for the synthetic exploration and diversification of the oxazole scaffold.

Structural Elucidation and Nomenclatural Aspects of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde

The precise chemical identity of a molecule is established through its structure and systematic name. For the compound of interest, these aspects provide a clear foundation for its study.

Nomenclature Breakdown

The IUPAC (International Union of Pure and Applied Chemistry) name, This compound , systematically describes the molecule's architecture:

Oxazole : This is the core parent heterocycle, a five-membered ring with oxygen at position 1 and nitrogen at position 3.

-4-carbaldehyde : This suffix indicates that a carbaldehyde group (-CHO) is attached to the 4th position of the oxazole ring.

2-(...) : This indicates a substituent is attached at the 2nd position of the oxazole ring.

(3-Methoxy-phenyl) : This describes the substituent at position 2. It is a phenyl (benzene) ring which itself is substituted at its 3rd position with a methoxy (B1213986) group (-OCH₃).

Structural Elucidation

The definitive structure of this compound (CAS No. 885272-93-5) is confirmed through various analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its expected spectral characteristics can be predicted based on its constituent functional groups and data from closely related analogues. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.1 | ~185 - 192 | The aldehyde proton is highly deshielded and appears far downfield. The carbonyl carbon also has a characteristic downfield shift. rsc.org |

| Oxazole H-5 | ~8.3 - 8.6 | ~150 - 155 | The proton at the 5-position of the oxazole ring is in an electron-deficient environment, adjacent to the nitrogen and influenced by the aldehyde. |

| Oxazole C-2 | - | ~160 - 165 | The carbon atom situated between the two heteroatoms (O and N) is significantly deshielded. |

| Oxazole C-4 | - | ~135 - 140 | The carbon bearing the aldehyde group. |

| Oxazole C-5 | - | ~125 - 130 | The carbon atom adjacent to the nitrogen. |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | ~55 - 56 | Typical chemical shift for protons and carbon of an aromatic methoxy group. |

| Phenyl Ring Protons | ~7.0 - 7.8 | ~110 - 160 | A complex pattern of signals in the aromatic region, corresponding to the four protons on the substituted phenyl ring. |

| Phenyl C-1 (ipso) | - | ~128 - 132 | The carbon attached to the oxazole ring. |

| Phenyl C-3 (ipso) | - | ~159 - 161 | The carbon bearing the methoxy group is deshielded by the oxygen atom. |

Note: These are estimated values based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMNLGWLOAPWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695893 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-93-5 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methoxy Phenyl Oxazole 4 Carbaldehyde and Its Analogues

Cyclization Reactions and Precursor-Based Approaches

The construction of the core oxazole (B20620) ring is the foundational step in the synthesis of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde. Precursor-based approaches involving cyclization reactions are among the most established and versatile methods for this purpose.

Cyclocondensation Strategies for Oxazole Ring Formation

Cyclocondensation reactions are a cornerstone of oxazole synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single transformative step. These strategies typically build the C-O and C=N bonds of the oxazole ring. A prominent method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. For a target like 2-(3-methoxyphenyl)oxazole, this would involve the reaction of a derivative of 3-methoxybenzoic acid with an appropriate α-aminocarbonyl compound.

Another powerful approach involves the reaction of α-diazoketones with amides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH). acs.orgbohrium.comnih.govorganic-chemistry.org This metal-free method offers mild reaction conditions and accommodates a broad range of functional groups, making it suitable for synthesizing complex 2,4-disubstituted oxazoles. acs.orgorganic-chemistry.org Furthermore, iodine-catalyzed dehydrogenation and C-O bond formation from β-acylamino ketones provides another route to the oxazole core. organic-chemistry.org

| Cyclocondensation Method | Key Precursors | Typical Catalyst/Reagent | Description |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) | Intramolecular cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. |

| Brønsted Acid Catalysis | α-Diazoketone, Amide/Thioamide | Trifluoromethanesulfonic acid (TfOH) | A metal-free coupling that proceeds under mild conditions with good to excellent yields. acs.orgorganic-chemistry.org |

| Iodine-Catalyzed Cyclization | β-Acylamino ketone | I₂, TBHP, Base | An oxidative cyclization where iodine catalyzes C-O bond formation and tert-Butyl hydroperoxide (TBHP) acts as the oxidant. organic-chemistry.org |

| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | A [3+2] cycloaddition reaction that is particularly useful for synthesizing 5-substituted oxazoles from aldehydes. nih.govmdpi.com |

Role of 3-Oxazoline-4-carboxylates as Key Intermediates in Oxazole Synthesis

A highly effective two-step strategy for preparing oxazole-4-carboxylates, direct precursors to the target carbaldehyde, utilizes 3-oxazoline-4-carboxylates as key intermediates. organic-chemistry.orgacs.orgacs.org This method begins with the one-pot condensation-oxidation of an aldehyde (such as 3-methoxybenzaldehyde) with serine or threonine methyl ester. acs.org This reaction selectively forms the 3-oxazoline-4-carboxylate intermediate. acs.org

The subsequent step involves the oxidation of this stable intermediate to the corresponding oxazole-4-carboxylate. organic-chemistry.orgorganic-chemistry.org This oxidation can be achieved with various reagents, with N-Bromosuccinimide (NBS) in the presence of a base like potassium carbonate (K₂CO₃) being particularly effective, ensuring high yields and tolerance for various functional groups. organic-chemistry.org This approach is advantageous as it avoids harsh conditions and the use of expensive reagents often required in more traditional three-step syntheses. organic-chemistry.org The resulting oxazole-4-carboxylate can then be further transformed into the desired 4-carbaldehyde moiety.

Functional Group Transformations for Carbaldehyde Moiety Introduction

Once the 2-(3-methoxyphenyl)oxazole core is established, the next critical step is the introduction of the carbaldehyde group at the 4-position. This is typically achieved either by direct formylation of the oxazole ring or by the transformation of a pre-existing functional group.

Vilsmeier-Haack Reaction in Oxazole-4-carbaldehyde (B56818) Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mychemblog.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

This electrophilic reagent reacts with the electron-rich oxazole ring, preferentially at the C4 or C5 position, to introduce a formyl (-CHO) group after aqueous workup. chemistrysteps.com For the synthesis of this compound, the pre-formed 2-(3-methoxyphenyl)oxazole would be treated with the Vilsmeier reagent. The reaction's success depends on the oxazole ring being sufficiently electron-rich to undergo electrophilic substitution. organic-chemistry.orgchemistrysteps.com This method provides a direct route to the target aldehyde from the unfunctionalized heterocycle.

Oxidation of Precursors to the Aldehyde Functionality

An alternative and highly common strategy involves the oxidation of a precursor functional group at the C4 position. The most direct precursor is the corresponding primary alcohol, [2-(3-methoxyphenyl)oxazol-4-yl]methanol. This alcohol can be synthesized by the reduction of the corresponding oxazole-4-carboxylate intermediate discussed previously.

The selective oxidation of this primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. A variety of modern oxidation reagents are suitable for this transformation on sensitive heterocyclic systems.

| Oxidizing Agent | Common Name/Abbreviation | Typical Conditions | Notes |

| Pyridinium chlorochromate | PCC | CH₂Cl₂, Room Temperature | A reliable reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. |

| Dess-Martin periodinane | DMP | CH₂Cl₂, Room Temperature | Known for its mild conditions, neutral pH, and high efficiency for sensitive substrates. |

| Manganese dioxide | MnO₂ | CH₂Cl₂ or CHCl₃, Reflux | Particularly effective for oxidizing allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to Room Temperature | A powerful, low-temperature method that avoids heavy metals and is suitable for a wide range of substrates. |

Metal-Catalyzed Coupling Reactions in Oxazole Ring Construction and Functionalization

Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to construct complex molecular architectures with high efficiency and selectivity. Both the formation of the oxazole ring and its subsequent functionalization can be achieved through these powerful methods.

Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for the functionalization of pre-formed oxazole rings. For instance, a direct arylation approach can be used to install the 3-methoxyphenyl (B12655295) group at the C2 position of an oxazole-4-carbaldehyde precursor. ijpsonline.com This involves the coupling of an appropriate oxazole with a 3-methoxy-substituted aryl halide or boronic acid. The Suzuki-Miyaura coupling, catalyzed by palladium, is a well-established method for this type of C-C bond formation. ijpsonline.com

Metal catalysts are also integral to the construction of the oxazole ring itself. Copper-catalyzed tandem oxidative cyclization reactions can generate polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Rhodium-catalyzed reactions involving α-diazoketones are also a staple in heterocycle synthesis. nih.gov These methods often offer unique regioselectivity and functional group tolerance compared to traditional cyclocondensation approaches.

| Catalytic System | Reaction Type | Application in Synthesis | Key Features |

| Palladium(0)/Ligand | Suzuki-Miyaura Coupling | Functionalization: Coupling of a 2-halo-oxazole with 3-methoxyphenylboronic acid. | High efficiency for C(sp²)-C(sp²) bond formation; wide substrate scope. ijpsonline.com |

| Copper(I) or (II) salts | Oxidative Cyclization | Ring Construction: Tandem reaction of enaminones or similar precursors to form the oxazole core. | Utilizes readily available starting materials; proceeds under mild conditions. organic-chemistry.orgnih.gov |

| Rhodium(II) acetate | Carbene/Nitrene Chemistry | Ring Construction: Reaction of α-diazoketones with nitriles. | Efficient one-step synthesis of 2,5-disubstituted oxazoles. nih.gov |

| Gold(I) or (III) salts | Cycloisomerization | Ring Construction: Intramolecular cyclization of propargylic amides. | Catalyzes the isomerization of unsaturated precursors to form the heterocyclic ring. |

These metal-catalyzed strategies represent the cutting edge of synthetic methodology, providing efficient and modular routes to this compound and a diverse library of related analogues for further investigation.

Suzuki-Miyaura Coupling in Aryl-Substituted Oxazole Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds. researchgate.net Its application in the synthesis of aryl-substituted oxazoles is a cornerstone strategy, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives. researchgate.netpreprints.org

In the context of synthesizing compounds like this compound, the Suzuki-Miyaura reaction typically involves the palladium-catalyzed coupling of a 2-halo-oxazole intermediate with an appropriate arylboronic acid. For example, 2-bromo- or 2-chloro-oxazole-4-carbaldehyde can be coupled with 3-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The catalytic cycle involves oxidative addition of the palladium catalyst to the oxazole-halide bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 2-aryl-oxazole product and regenerate the active Pd(0) catalyst. mdpi.com

The versatility of this method allows for the synthesis of a diverse library of 2-aryl oxazoles by simply varying the arylboronic acid partner. researchgate.net Researchers have successfully functionalized oxazole cores at the 4- or 5-positions using Suzuki-Miyaura coupling, demonstrating the regioselective nature of the reaction when multiple halides are present. researchgate.net The development of specialized ligands and catalyst systems continues to improve the efficiency and scope of this reaction, enabling the coupling of even challenging substrates like aryl chlorides in aqueous media. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling in Heterocyclic Synthesis

| Catalyst System | Substrates | Solvent | Base | Yield | Reference |

| Pd₂(dba)₃ | 4-Bromobenzoyl chloride, Phenylboronic acid | Toluene | K₂CO₃ | High | mdpi.com |

| Pd(PPh₃)₄ | 4,5-Dibromothiophene-2-carbaldehyde, Arylboronic acids | Dioxane/H₂O | Na₂CO₃ | Moderate to Excellent | researchgate.net |

| Pd catalyst (50 ppm) | Electron-poor aryl chlorides, Boronic acids | Water | Not specified | Up to 97% | rsc.org |

| Pd catalyst | 2-Iodooxazoles, 9-Alkyl-9-BBN | Not specified | Not specified | Good to Excellent | researchgate.net |

Copper and Palladium Catalysis in Oxazole Derivatization

Beyond the Suzuki-Miyaura reaction, both copper and palladium catalysis offer a diverse toolkit for the synthesis and derivatization of oxazoles. These methods include direct arylation via C-H activation and metal-mediated cyclization reactions, providing alternative and often more atom-economical routes to the target structures.

Palladium and copper co-catalyzed direct arylation has emerged as a powerful strategy. researchgate.net This approach allows for the coupling of an oxazole core, containing an activatable C-H bond, directly with an aryl halide. This circumvents the need to pre-functionalize the oxazole with a halide or organometallic group, thus shortening the synthetic sequence. For instance, a 4-substituted oxazole can be directly arylated at the 2-position by reacting it with an aryl bromide in the presence of a catalytic system such as Pd(PPh₃)₄ and CuI with a suitable base like KOH. researchgate.net

Copper catalysis is also central to various synthetic strategies. It can mediate the intramolecular cyclization of functionalized enamides to form the oxazole ring. researchgate.net Furthermore, copper-catalyzed direct C-H arylation of azoles with aryl halides provides an economical alternative to palladium systems, although often requiring aryl iodides or more reactive substrates. nih.gov Novel protocols for the synthesis of trisubstituted oxazoles have been developed using a Pd-catalyzed/Cu-mediated oxidative cyclization, which proceeds through a cascade formation of C-N and C-O bonds, using water as the oxygen atom source. rsc.org The development of highly active oxalohydrazide ligands has significantly improved the turnover numbers for copper-catalyzed C-O and C-N cross-coupling reactions, expanding their applicability to a wider range of functional groups and pharmaceutically relevant structures. digitellinc.com

Table 2: Palladium and Copper-Catalyzed Reactions for Oxazole Synthesis

| Catalytic System | Reaction Type | Starting Materials | Key Features | Reference |

| Pd(PPh₃)₄ / CuI / KOH | Direct Arylation | 4-Aryl/alkyl oxazoles, Aryl bromides | High functional group tolerance, rapid reaction. | researchgate.net |

| Pd-catalyzed / Cu-mediated | Oxidative Cyclization | Not specified | Cascade C-N and C-O bond formation; water as oxygen source. | rsc.org |

| Copper catalyst | Intramolecular Cyclization | Functionalized β-(methylthio)enamides | Key step in a two-step synthesis of 2,4,5-substituted oxazoles. | researchgate.net |

| CuI / PPh₃ | Direct 2-Arylation | Benzoxazoles, Aryl bromides | C-H activation process, good to excellent yields. | nih.gov |

| Cu(OTf)₂ / O₂ | Benzoxazole (B165842) Synthesis | Substituted benzanilides | Efficient synthesis with electron-donating groups. | ijpsonline.com |

Green Chemistry Approaches and Reaction Condition Optimization in Oxazole-4-carbaldehyde Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for oxazoles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. This involves both the design of novel, sustainable reaction pathways and the careful optimization of existing ones.

Key green approaches in oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. ijpsonline.cominformahealthcare.com This technique has been successfully applied to the synthesis of various oxazole derivatives, including cycloaddition reactions to form 5-substituted oxazoles. informahealthcare.com

Use of Sustainable Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a primary goal. Water is an ideal green solvent, and methodologies like the Suzuki-Miyaura coupling have been successfully adapted to run in aqueous systems. rsc.org Deep eutectic solvents (DES) have also been employed as a sustainable reaction medium for benzoxazole synthesis. mdpi.com

Heterogeneous and Reusable Catalysts: The development of solid-supported or heterogeneous catalysts simplifies product purification and allows for catalyst recycling, reducing waste and cost. A sustainable method for preparing oxazoles using a reusable heterogeneous CuFe₂O₄ nanocatalyst in water has been reported, with the catalyst being reused for multiple cycles without significant loss of activity. jsynthchem.com

Solvent-Free Conditions: Performing reactions without a solvent (mechanochemical reactions) represents a significant green advancement, minimizing waste and simplifying workup procedures. mdpi.com

Reaction condition optimization is critical for maximizing efficiency and yield, which aligns with green chemistry principles. The choice of base, solvent, and temperature can have a profound impact on the reaction outcome. For example, in a recently developed synthesis of 4,5-disubstituted oxazoles from carboxylic acids, a systematic screening of bases revealed that DMAP was superior, and increasing the temperature to 40 °C with an optimal amount of base led to a 96% yield in just 30 minutes. nih.gov Further optimization showed that dichloromethane (B109758) remained the solvent of choice over other options like DMSO, THF, or MeCN for this particular transformation. nih.gov Such meticulous optimization ensures that resources are used most effectively, leading to a more sustainable and economical process.

Table 3: Green Chemistry Strategies in Oxazole Synthesis

| Green Approach | Example Application | Advantages | Reference |

| Microwave Irradiation | Synthesis of 5-substituted oxazoles via [3+2] cycloaddition. | Drastically reduced reaction times, improved yields. | informahealthcare.com |

| Aqueous Media | Suzuki-Miyaura coupling of aryl chlorides. | Environmentally benign solvent, simplified workup. | rsc.org |

| Heterogeneous Catalysis | Use of CuFe₂O₄ nanocatalyst in water. | Catalyst is easily separable and reusable for multiple cycles. | jsynthchem.com |

| Sustainable Solvents | Reactions in Deep Eutectic Solvents (DES). | Biodegradable, low toxicity, and effective reaction media. | mdpi.com |

| Mechanochemistry | Solvent-free cyclocondensation to form benzoxazoles. | Eliminates solvent waste, reduces energy consumption. | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 2 3 Methoxy Phenyl Oxazole 4 Carbaldehyde

Reactions of the Carbaldehyde Functional Group

The aldehyde moiety at the C4-position of the oxazole (B20620) ring is a primary site for chemical modification, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acids

The oxidation of the carbaldehyde group to a carboxylic acid represents a fundamental transformation, yielding 2-(3-methoxy-phenyl)-oxazole-4-carboxylic acid. This conversion can be achieved using a variety of oxidizing agents. While specific studies on 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde are not extensively documented in publicly available literature, the oxidation of similar aromatic and heterocyclic aldehydes is a well-established process. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid potential side reactions on the electron-rich oxazole and methoxy-substituted phenyl rings.

For instance, the oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids is a key step in the synthesis of various biologically active molecules. The resulting carboxylic acid can then be further functionalized, for example, by converting it into esters, amides, or acid chlorides, thus expanding the synthetic utility of the parent molecule.

Table 1: Representative Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong oxidant, can sometimes lead to ring cleavage if not controlled. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Strong oxidant, acidic conditions. |

| Silver Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) or organic solvents | Mild oxidant, often used for sensitive substrates. |

| Sodium Chlorite (NaClO₂) | Buffered aqueous solution with a chlorine scavenger | Mild and selective for aldehydes. |

Reduction to Alcohols

The carbaldehyde group can be readily reduced to a primary alcohol, (2-(3-methoxyphenyl)oxazol-4-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other functional groups like esters. ugm.ac.idorientjchem.orgmasterorganicchemistry.com The reaction is generally carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though its higher reactivity may necessitate more stringent reaction conditions, such as anhydrous solvents and inert atmospheres. The resulting alcohol serves as a valuable intermediate for further derivatization, including etherification and esterification reactions.

Table 2: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Reaction Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | High selectivity for aldehydes and ketones. ugm.ac.idorientjchem.orgmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, inert atmosphere | Powerful reducing agent, reduces a wide range of carbonyl compounds. |

Condensation Reactions with Nucleophiles and Imine Formation

The electrophilic carbon of the carbaldehyde group readily reacts with a variety of nucleophiles, most notably primary amines, to form imines, also known as Schiff bases. scirp.org This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl group, followed by dehydration. The reaction is often catalyzed by a small amount of acid.

The formation of imines from this compound with various primary amines (e.g., aniline (B41778) derivatives, alkylamines) introduces a diverse range of substituents at the C4-position. These imine derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. researchgate.net

Table 3: Examples of Nucleophiles for Condensation Reactions with Aldehydes

| Nucleophile | Product |

| Primary Amines (R-NH₂) | Imines (Schiff Bases) |

| Hydroxylamine (B1172632) (NH₂OH) | Oximes |

| Hydrazines (R-NHNH₂) | Hydrazones |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazones |

Reactivity of the Oxazole Ring System

The oxazole ring in this compound is an electron-rich heterocyclic system, which influences its reactivity towards electrophiles and nucleophiles. The presence of the 3-methoxyphenyl (B12655295) group at the C2-position and the carbaldehyde at the C4-position significantly modulates the electron density and reactivity of the ring.

Electrophilic and Nucleophilic Substitution Patterns

Oxazole rings generally undergo electrophilic substitution, with the C5 position being the most favored site for attack, followed by the C4 position. semanticscholar.orgtandfonline.com However, in the case of this compound, the C4 position is already substituted. The electron-withdrawing nature of the carbaldehyde group at C4 deactivates the ring towards electrophilic attack, particularly at the C5 position. Conversely, the electron-donating 3-methoxyphenyl group at C2 would activate the ring, but its effect is more distant from the C5 position. Therefore, electrophilic substitution on the oxazole ring of this specific molecule would likely require forcing conditions. Electrophilic bromination of some oxazole derivatives has been shown to occur on the oxazole ring. mdpi.com

Nucleophilic aromatic substitution (SNAr) on the oxazole ring is generally difficult unless a good leaving group (such as a halogen) is present at an activated position (typically C2). semanticscholar.orgtandfonline.com Direct nucleophilic attack on the unsubstituted oxazole ring of this compound is unlikely. However, derivatization of the oxazole ring, for instance by introducing a halogen at the C5 position, could open up pathways for subsequent nucleophilic substitution reactions.

Cyclization Reactions for Fused Heterocycles

The carbaldehyde group of this compound serves as a convenient handle for the construction of fused heterocyclic systems. Through multi-component reactions or tandem reaction sequences, the aldehyde can participate in cyclization reactions with various reagents to form bicyclic and polycyclic systems containing the oxazole core.

Table 4: Potential Fused Heterocyclic Systems from 2-Aryloxazole-4-carbaldehydes

| Fused System | Potential Synthetic Strategy |

| Oxazolo[4,5-c]pyridine | Condensation with a β-enaminone or related species followed by cyclization. |

| Oxazolo[5,4-b]pyridine | Reaction with a 1,3-dicarbonyl compound and an amine source (e.g., Hantzsch-type synthesis). researchgate.net |

| Pyrazolo[3,4-d]oxazole | Condensation with a hydrazine (B178648) derivative followed by cyclization. |

| Thiazolo[5,4-b]pyridine | Reaction with a β-aminothiol. |

Transformations Involving the Methoxy-Phenyl Moiety

The methoxy-phenyl group is a key structural feature that dictates much of the chemical behavior of the parent molecule. Its reactivity is twofold: the methoxy (B1213986) group itself can be chemically altered, and it electronically influences the reactivity of the aromatic ring towards various substitution reactions.

The substituents on the phenyl ring of this compound can be modified to introduce new functional groups, thereby creating a library of analogues with potentially altered biological activities or physicochemical properties.

One of the most fundamental transformations is the demethylation of the methoxy group to yield the corresponding phenol, 2-(3-hydroxyphenyl)-oxazole-4-carbaldehyde. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a common and effective reagent for the cleavage of aryl methyl ethers. researchgate.netufp.ptufp.ptnih.govnih.gov The resulting hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to introduce a wide variety of other functional groups.

Another important class of modifications involves electrophilic aromatic substitution on the phenyl ring. The methoxy group is an activating, ortho-, para-directing group, while the oxazole-4-carbaldehyde (B56818) moiety is generally considered to be deactivating and meta-directing with respect to the phenyl ring. The interplay of these electronic effects will govern the regioselectivity of substitution reactions.

Halogenation , for instance, can introduce bromine or chlorine atoms onto the phenyl ring, typically at positions ortho or para to the activating methoxy group. The precise location of substitution will depend on the reaction conditions and the steric hindrance imposed by the rest of the molecule. Similarly, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. rsc.orgrsc.org The nitro group can subsequently be reduced to an amino group, which can then be further functionalized.

Below is an illustrative table of potential modifications to the phenyl ring substituents:

| Reaction Type | Reagents and Conditions | Potential Product(s) | Significance of Modification |

| Demethylation | BBr₃ in an inert solvent (e.g., CH₂Cl₂) | 2-(3-Hydroxyphenyl)-oxazole-4-carbaldehyde | Introduces a reactive hydroxyl group for further functionalization. |

| Bromination | Br₂ in a suitable solvent, with or without a Lewis acid catalyst | Bromo-substituted derivatives | Halogen atoms can serve as handles for cross-coupling reactions. |

| Nitration | Concentrated HNO₃ and H₂SO₄ | Nitro-substituted derivatives | The nitro group can be reduced to an amine for further derivatization. |

The methoxy group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). In the meta position, the resonance effect is less pronounced compared to the ortho and para positions. However, the inductive effect still influences the electron density of the phenyl ring. This electronic modulation affects the reactivity of the phenyl ring towards electrophilic substitution, as well as the properties of the oxazole ring system.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on a benzene (B151609) ring. researchgate.netnih.govchemrxiv.orgtubitak.gov.trlibretexts.org For the meta-methoxy group, the σm value is +0.12, indicating a slight electron-withdrawing effect at this position, primarily due to induction. libretexts.org This is in contrast to the para-methoxy group, which has a σp value of -0.27, indicating a net electron-donating effect due to the dominance of the resonance effect.

The following table summarizes the electronic influence of the meta-methoxy group:

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | The oxygen atom of the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the phenyl ring through the sigma bond. | Deactivates the phenyl ring towards electrophilic attack to a small extent. |

| Resonance Effect (+R) | The lone pairs on the oxygen atom can be delocalized into the pi-system of the phenyl ring. This effect is weaker at the meta position. | Has a minor influence on the overall electron density of the ring compared to the inductive effect at the meta position. |

| Overall Electronic Influence | Slightly electron-withdrawing at the meta position. | Modulates the regioselectivity of further substitutions on the phenyl ring. |

Computational and Theoretical Investigations of 2 3 Methoxy Phenyl Oxazole 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. researchgate.netajchem-a.com Calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. ajchem-a.comirjweb.com

Optimization of Molecular Structure and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. ufms.br For 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde, this process involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations Note: These are predicted values based on typical findings for similar molecular structures.

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl ring) Bond Length | ~1.39 Å |

| C-O (oxazole ring) Bond Length | ~1.37 Å |

| C=N (oxazole ring) Bond Length | ~1.31 Å |

| C=O (carbaldehyde) Bond Length | ~1.21 Å |

| Phenyl-Oxazole Dihedral Angle | 5-15° |

Prediction of Vibrational Frequencies and Spectroscopic Properties

Following geometry optimization, DFT calculations can predict the molecule's vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govresearchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, C=O stretching of the aldehyde, or C-O-C stretching of the methoxy (B1213986) group. ajchem-a.com

A comparison between theoretically calculated and experimentally measured vibrational spectra can confirm the molecular structure. researchgate.net Typically, calculated harmonic frequencies are slightly higher than experimental values, and a scaling factor is often applied to improve the agreement. nih.gov The analysis would provide a detailed assignment of the molecule's characteristic vibrational modes.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: These are representative predicted frequencies. Experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Stretching vibrations of C-H bonds in the phenyl ring |

| ν(C=O) | ~1705 | Stretching vibration of the carbaldehyde carbonyl group |

| ν(C=N) | ~1615 | Stretching vibration of the oxazole (B20620) C=N bond |

| ν(C-O-C) | ~1250 | Asymmetric stretching of the methoxy ether linkage |

| ν(C-O) | ~1030 | Symmetric stretching of the methoxy ether linkage |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and parts of the oxazole ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing carbaldehyde group and the oxazole ring. This distribution dictates how the molecule will interact with other chemical species. The HOMO-LUMO gap and related quantum chemical descriptors provide quantitative measures of the molecule's reactivity profile.

Table 3: Predicted FMO Properties and Global Reactivity Descriptors Note: Values are illustrative and derived from analyses of similar heterocyclic compounds. ajchem-a.com

| Parameter | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| E(HOMO) | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |

| E(LUMO) | - | ~ -2.1 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.4 eV | Indicates high kinetic stability |

| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | ~ 2.1 eV | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | ~ 2.2 eV | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The map is plotted on the molecule's electron density surface, with different colors representing different values of electrostatic potential. Red regions indicate negative potential (high electron density) and are susceptible to electrophilic attack, while blue regions indicate positive potential (low electron density) and are prone to nucleophilic attack. mdpi.com Green and yellow areas represent intermediate potential.

In this compound, the MEP map would likely show the most negative potential (red) localized on the oxygen atom of the carbaldehyde group and, to a lesser extent, the oxygen and nitrogen atoms of the oxazole ring. ajchem-a.comresearchgate.net These sites are the most probable locations for interactions with protons or other electrophiles. The most positive potential (blue) would likely be found around the hydrogen atom of the carbaldehyde group and the hydrogen atoms of the phenyl ring, indicating these as sites for nucleophilic attack. nih.gov Such maps are invaluable for understanding intermolecular interactions and reaction mechanisms. manipal.edu

Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and ligand-receptor binding. nih.gov The NCI index is a computational tool that allows for the visualization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. nih.govscielo.org.mx NCI plots use colored isosurfaces to represent different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties at these points (such as electron density and its Laplacian) reveal the nature of the chemical bond (covalent or non-covalent). chemrxiv.orgresearchgate.net For this compound, QTAIM and NCI analyses could be used to identify weak intramolecular hydrogen bonds (e.g., C-H···O or C-H···N) that contribute to the stability of its planar conformation and to analyze how molecules would interact with each other in a condensed phase.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Preclinical Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or receptor. nih.govpensoft.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The simulation calculates a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction, with more negative values indicating a stronger binding. mdpi.com

Given that various oxazole derivatives have shown potential as anticancer and anti-inflammatory agents, this compound could be docked into the active sites of relevant biological targets, such as Epidermal Growth Factor Receptor (EGFR) kinase or Cyclooxygenase (COX) enzymes. nih.govresearchgate.netresearchgate.net The docking results would predict the binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) with specific amino acid residues, and the binding affinity. This information is critical for preclinical assessment and for designing more potent and selective analogs.

Table 4: Hypothetical Molecular Docking Results for this compound against a Kinase Target Note: This table presents a hypothetical scenario for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| EGFR Kinase | -8.5 | Met793, Lys745, Asp855 | Hydrogen bond with carbaldehyde oxygen, π-π stacking with phenyl ring |

Applications in Advanced Organic Synthesis and Methodology Development

2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde as a Versatile Synthetic Building Block

The unique combination of a nucleophilic oxazole (B20620) ring and an electrophilic aldehyde group makes this compound a powerful intermediate for synthesizing a wide array of more complex molecules. The aldehyde at the 4-position is particularly reactive, serving as a linchpin for introducing molecular diversity.

The aldehyde functionality of this compound is a gateway to numerous chemical transformations, enabling its use in the construction of diverse heterocyclic systems. Standard carbonyl chemistry reactions, such as condensation, Wittig reactions, and reductions, can be employed to elaborate the C4 position of the oxazole.

For instance, condensation reactions with various active methylene (B1212753) compounds or amines can lead to the formation of new fused or linked heterocyclic systems. The reaction with hydrazines or hydroxylamine (B1172632) can yield pyrazoles or isoxazoles fused to the oxazole core, respectively. Furthermore, multicomponent reactions involving the aldehyde can generate highly complex and diverse molecular scaffolds in a single step.

The oxazole ring itself can participate in cycloaddition reactions or be converted into other heterocycles, further expanding its synthetic utility. The inherent reactivity of the aldehyde group allows for its conversion into other functional groups, which can then be used to construct complex molecules.

Table 1: Representative Transformations of the Aldehyde Group in Oxazole-4-carbaldehydes

| Reaction Type | Reagent(s) | Resulting Functional Group/Moiety | Potential Application |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated systems | Synthesis of pyridines, pyrans |

| Wittig Reaction | Phosphonium ylides | Alkenes | C-C bond formation, natural product synthesis |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted amines | Synthesis of bioactive compounds |

| Henry Reaction | Nitroalkanes | β-Nitro alcohols | Precursors to amino alcohols and ketones |

These transformations highlight the potential of this compound as a foundational element for building a vast library of complex organic molecules.

The oxazole motif is a recurring structural feature in a wide range of natural products that exhibit significant biological activities. nih.gov These compounds are often characterized by complex polyoxazole chains. The synthesis of these natural products and their analogues is a major focus of synthetic organic chemistry.

This compound serves as a valuable precursor for the synthesis of fragments of such natural products. The aldehyde group can be readily converted into other functionalities required for coupling reactions to build up the polyoxazole structure. For example, it can be oxidized to a carboxylic acid for esterification or amidation, or converted to a vinyl group via a Wittig reaction for cross-coupling reactions. pitt.edu

The synthesis of the C1' to C11' side chain of Leucascandrolide A, a potent antitumor marine natural product, involved a modified Robinson-Gabriel synthesis of an oxazole core, demonstrating the importance of oxazole intermediates in the construction of complex natural product fragments. pitt.edu Similarly, the total synthesis of (-)-Disorazole C1, another oxazole-containing natural product, relied on the strategic use of oxazole building blocks. pitt.edu While not specifically employing the 3-methoxy-phenyl variant, these syntheses underscore the strategic importance of functionalized oxazoles like this compound in the field of natural product synthesis.

Development of Novel Organic Reactions and Catalytic Systems Utilizing Oxazole-4-carbaldehydes

Oxazole-4-carbaldehydes are not only building blocks but also key substrates in the development of new synthetic methodologies. The van Leusen oxazole synthesis is a classic example, where aldehydes react with tosylmethyl isocyanide (TosMIC) to form the oxazole ring, often with a substituent at the 5-position. nih.govmdpi.com This reaction has been adapted for various substrates and conditions, including microwave-assisted synthesis and the use of ionic liquids. mdpi.com

Recent advancements focus on novel catalytic systems for the synthesis and functionalization of oxazoles. For example, photocatalytic methods using semi-heterogeneous CeCl₃–NBS systems under visible light have been developed for synthesizing oxazole-5-carbaldehydes. researchgate.net Although this produces a different isomer, it highlights the ongoing innovation in oxazole synthesis.

Furthermore, the oxazole moiety itself can act as a directing group or ligand in transition metal catalysis. The nitrogen atom of the oxazole can coordinate to a metal center, influencing the stereochemistry or regioselectivity of a reaction. This has been explored in polymerization reactions where oxazole-containing ligands are used with vanadium catalysts. mdpi.com The development of such catalytic systems, where the oxazole-4-carbaldehyde (B56818) structure plays a key role, is an active area of research.

Preparation of Functionalized Derivatives for Material Science and Other Applications

The conjugated system of the 2-aryl-oxazole core imparts interesting photophysical properties, making these compounds attractive for applications in material science. Derivatives of this compound can be synthesized to create novel organic materials for use in organic light-emitting diodes (OLEDs), fluorescent probes, and dyes.

The aldehyde group is a convenient handle for introducing various functionalities to tune the electronic and optical properties of the molecule. For example, condensation with electron-donating or electron-withdrawing aromatic amines can generate Schiff base derivatives with extended π-conjugation, leading to shifts in absorption and emission spectra. The synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been shown to yield compounds with potential antiproliferative activity, and the synthetic methods could be applied to the target compound. mdpi.com

The thiazole (B1198619) analogue, 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, has been noted as an intermediate in the production of dyes and pigments, suggesting a similar potential for its oxazole counterpart. researchgate.net The ability to modify the structure through the aldehyde allows for the rational design of materials with specific properties.

Table 2: Potential Functionalized Derivatives and Their Applications

| Derivative Type | Synthetic Route from Aldehyde | Potential Application Area | Rationale |

|---|---|---|---|

| Schiff Bases (Imines) | Condensation with anilines | Organic Electronics (OLEDs), Chemosensors | Extended π-conjugation, tunable fluorescence |

| Stilbene Analogs | Wittig or Horner-Wadsworth-Emmons reaction | Fluorescent Dyes, Molecular Switches | Photoisomerization, strong fluorescence |

| Oxime Ethers | Reaction with hydroxylamine, followed by alkylation | Liquid Crystals, Ligands for Metal Complexes | Anisotropic properties, coordination sites |

Exploration in Medicinal Chemistry Research: Scaffold Based Design and Target Interactions

Oxazole-4-carbaldehyde (B56818) Scaffold as a Pharmacophore in Drug Discovery

The oxazole-4-carbaldehyde scaffold is a key pharmacophore—an essential structural and electronic feature—recognized for its role in eliciting a biological response. The oxazole (B20620) nucleus is a bio-isosteric equivalent for other functional groups and provides a rigid framework that can be strategically substituted at multiple positions to modulate pharmacological activity. nih.govnih.gov This flexibility makes the scaffold an attractive starting point for developing new therapeutic agents targeting a range of diseases, including cancer, inflammation, and microbial infections. nih.govnih.govresearchgate.net The inherent properties of the oxazole ring, such as its ability to participate in hydrogen bonding and pi-pi stacking interactions, contribute to its utility in drug design. tandfonline.comijpsonline.com

The design of new bioactive compounds based on the oxazole-4-carbaldehyde scaffold is guided by several key principles. A primary strategy involves molecular modification and optimization to enhance pharmacodynamic and pharmacokinetic properties. scispace.com The structural and chemical diversity of oxazole-based molecules allows them to serve as a central scaffold for interacting with a wide array of receptors and enzymes. nih.govmdpi.com

Key design principles include:

Scaffold Hopping and Substitution: The oxazole core offers three primary positions for substitution (C2, C4, and C5), allowing medicinal chemists to systematically alter the molecule's steric and electronic properties. nih.gov For instance, attaching different aryl groups at the C2 position or modifying the carbaldehyde at C4 can significantly impact target binding and biological activity.

Bioisosteric Replacement: The oxazole ring itself can be used as a bioisostere for other chemical groups, such as ester and amide functionalities, to improve metabolic stability and other pharmacokinetic parameters. scispace.comresearchgate.net This strategy aims to retain or enhance biological activity while overcoming liabilities like hydrolysis by esterases.

Structure-Based Design: Utilizing knowledge of the three-dimensional structure of a biological target (e.g., an enzyme's active site), compounds can be designed to fit precisely and form specific, favorable interactions. The rigid nature of the oxazole scaffold provides a predictable platform for orienting substituents to engage with key residues in a target protein.

Fragment-Based Drug Discovery: The 2-(3-methoxyphenyl)-oxazole moiety can be considered a molecular fragment that can be linked to other fragments or grown to create a more potent and selective ligand for a specific biological target.

The versatility of the oxazole ring is further demonstrated by its incorporation into a wide range of approved drugs, underscoring its value as a fundamental building block in pharmaceutical research. rsc.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which molecular features are critical for biological activity. tandfonline.com For the 2-phenyl-oxazole scaffold, SAR studies have explored how modifications to the phenyl ring (Ring A), the central oxazole ring (Ring B), and the substituent at the 4-position influence potency and selectivity.

In one study exploring 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers, modifications at the C2-phenyl ring were investigated. The results indicated that the nature and position of substituents on this ring significantly affected the compound's potency. nih.gov

| Compound Analogue | Modification | Biological Effect (Example) | Reference |

|---|---|---|---|

| 2-Phenyl-oxazole-4-carboxamide | Substitution on the C2-phenyl ring | Potent apoptosis inducers in human colorectal cells. | nih.gov |

| 4-Azabenzoxazole Analogues | Introduction of substituted phenyl/pyridyl groups at the 6-position | Good histamine (B1213489) H3 antagonist activity. | nih.gov |

| 4-Substituted Methoxylbenzoyl-aryl-thiazoles | Replacement of the central thiazole (B1198619) ring with other heterocycles (e.g., oxazole) | Impacted anticancer activity by targeting tubulin. | nih.govacs.org |

| Benzoxazole (B165842) Derivatives | Substitution with electron-releasing groups (e.g., OCH3) vs. electron-withdrawing groups (e.g., Cl) | Electron-releasing groups often enhance activity. | mdpi.com |

Similarly, research on 4-azabenzoxazole analogues as H3 antagonists showed that introducing various substituted phenyl and pyridyl groups at the 6-position of the core structure yielded compounds with good antagonist activity. nih.gov Studies on analogues where the central oxazole ring is replaced by a thiazole have also provided valuable SAR insights, demonstrating that the nature of the heterocyclic core itself is a key determinant of activity. nih.govacs.org For example, in a series of anticancer agents targeting tubulin, replacing the thiazole "B" ring with an oxazole resulted in a significant decrease in potency, highlighting the specific requirements of the target's binding site. nih.gov These studies collectively underscore the importance of systematic structural modification to fine-tune the pharmacological profile of oxazole-based compounds.

Role as Precursors for Prodrug Strategies and Bioisosteric Replacements in Drug Design

The 2-(3-methoxyphenyl)-oxazole-4-carbaldehyde scaffold is not only valuable for its intrinsic biological activity but also for its utility in advanced drug design strategies, such as the creation of prodrugs and the application of bioisosteric replacements to optimize drug properties. nih.govscispace.comrsc.org

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. The aldehyde functional group in the oxazole-4-carbaldehyde scaffold can be chemically modified to create prodrugs with improved properties, such as enhanced solubility or better membrane permeability. For example, the aldehyde could be converted into an acetal (B89532) or an oxime, which may be stable in the gastrointestinal tract but cleaved by enzymes in the target tissue to regenerate the active aldehyde-containing compound. The van Leusen oxazole synthesis, a common method for creating such scaffolds, has been utilized in the synthesis of potential prodrugs for other drug classes. nih.gov

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. nih.govscispace.com The oxazole ring is a well-known bioisostere for amide and ester groups, offering greater resistance to enzymatic hydrolysis. researchgate.net This can lead to improved metabolic stability and a longer duration of action. Furthermore, replacing one heterocyclic ring with another, such as substituting a 1,2,4-oxadiazole (B8745197) with a more polar 1,3,4-oxadiazole, has been explored to reduce lipophilicity and improve solubility, although this can sometimes lead to a reduction in binding affinity. nih.gov The 1,2,3-triazole ring has also been successfully used as a bioisostere for the oxazole ring in the design of various inhibitors. unimore.it These strategies highlight the modularity of the oxazole scaffold in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.

Applications in Materials Science and Emerging Technologies

Development of Luminescent and Fluorescent Materials Incorporating Oxazole-4-carbaldehyde (B56818) Derivatives

The oxazole (B20620) ring is a potent fluorophore, and its derivatives are extensively investigated for their luminescent properties. The 2-aryl-oxazole-4-carbaldehyde scaffold serves as a robust framework for creating fluorescent dyes and materials. The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying the substituents on the aryl ring and the oxazole core.

Research into π-conjugated oxazole dyes has shown that they can exhibit emissions ranging from the visible spectrum to near-infrared (NIR), with significant Stokes shifts that can be as large as 208 nm. nih.gov This large separation between absorption and emission maxima is crucial for minimizing self-absorption and enhancing detection sensitivity in imaging applications. The incorporation of a methoxy (B1213986) group at the meta-position of the 2-phenyl ring, as in 2-(3-methoxyphenyl)-oxazole-4-carbaldehyde, influences the molecule's electronic structure, typically affecting its donor-π-acceptor (D-π-A) characteristics and, consequently, its fluorescence profile. nycu.edu.tw These molecules often exhibit solvatochromism, where the emission color changes with the polarity of the solvent, indicating a significant intramolecular charge transfer (ICT) upon excitation. nih.govnycu.edu.tw This property is valuable for developing probes that can report on the microenvironment polarity.

The synthesis of highly substituted oxazole derivatives allows for the creation of fluorophores with high quantum yields, in some cases approaching 0.90. rsc.org The versatility of the oxazole core makes it a foundational component in the development of luminescent materials for applications such as fluorescent probes for biological imaging and advanced dyes. maastrichtuniversity.nl

| Derivative Type | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Key Features |

| 2,5-Diaryloxazoles | 350-400 | 400-465 | Up to 0.82 | High quantum yields; Tunable emission. acs.org |

| π-Conjugated Oxazoles | 380-450 | 420-700 | Variable | Large Stokes shifts (up to 208 nm); Strong solvatochromism. nih.gov |

| Bis-imidazole Fluorophores | ~380 | ~460 | Up to 0.90 | Bright blue-green emission; Retained fluorescence in solid state. rsc.org |

| Benzoxazole (B165842) Derivatives | 330-360 | 380-430 | Moderate | Used as deep-blue emitters in OLEDs. frontiersin.orgnih.gov |

Integration into Polymers and Coatings for Enhanced Properties

The incorporation of oxazole-4-carbaldehyde derivatives into polymeric structures is an emerging strategy to create advanced functional materials. These heterocyclic moieties can be integrated either as pendants on a polymer backbone or as integral parts of the main chain, imparting unique optical and physical properties to the resulting material.

One approach involves the synthesis of polymers, such as polyfluorenes or polyacrylates, with pendant oxazole groups. Attaching oxazole-based fluorophores as side chains can enhance the polymer's thermal stability and solubility while introducing strong fluorescence. acs.orgresearchgate.net The bulky nature of these pendant groups can create steric hindrance that reduces intermolecular aggregation of the polymer chains, which often quenches fluorescence in the solid state. acs.org This strategy allows for efficient energy transfer from the oxazole pendant to the polymer backbone, leading to materials with strong and stable emissions, suitable for applications in polymer light-emitting diodes (PLEDs) and fluorescent coatings. acs.org

Another strategy is to incorporate the oxazole ring directly into the polymer backbone to create conjugated polymers. Such polymers, featuring alternating oxazole and other aromatic units (e.g., thiophene, benzothiadiazole), are being explored for their semiconducting properties. researchgate.net These materials have potential applications in organic electronics, where the oxazole unit can influence the polymer's orbital energetics and charge transport characteristics. researchgate.net Furthermore, polymers containing oxazole-related structures, like poly(2-oxazoline)s, have been investigated for use in advanced coatings. These materials can exhibit excellent stability and have been applied as antifouling and protein-resistant coatings in biomedical applications, suggesting a potential for oxazole-functionalized polymers in creating durable and functional surfaces. frontiersin.orgresearchgate.net

Potential in Organic Electronics and Photonic Devices

Derivatives of 2-aryl-oxazole-4-carbaldehyde are promising candidates for use in organic electronic and photonic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Their inherent fluorescence, coupled with their electronic properties, makes them suitable for use as emitters or as components in charge-transporting layers.

Oxazole-based molecules are known to be efficient deep-blue emitters, a critical component for full-color displays and solid-state lighting for which stable and efficient materials are still sought. frontiersin.orgnih.gov For instance, certain benzoxazole derivatives have been successfully used as the emissive layer in OLEDs, demonstrating deep-blue electroluminescence with high color purity. nih.gov The twisted molecular structure of some bis-oxazole compounds can reduce aggregation-induced fluorescence quenching in the solid state, leading to high external quantum efficiencies (EQE). nih.gov

In addition to their role as emitters, oxazole derivatives are being investigated for their charge transport capabilities. Theoretical studies on some oxazole compounds have indicated that they may possess superior electron intrinsic mobility compared to hole mobility, suggesting they could function as effective electron transport materials in OLEDs. The ability to engineer molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels allows for the optimization of charge injection and transport within a device, leading to improved efficiency and stability. The development of conjugated polymers incorporating oxazole units further expands their potential in solution-processable organic field-effect transistors (OFETs) and photovoltaic devices. researchgate.net

| Device Type | Role of Oxazole Derivative | Achieved Performance Metric | Reference Compound Class |

| OLED | Deep-Blue Emitter | EQE of 1.2%; CIE (0.157, 0.044) | 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole |

| OLED | Blue Fluorescent Emitter | EQE of 1.1%; CIE (0.16, 0.08) | Imidazole and Carbazole Derivatives |

| OLED | Host for Phosphorescent Emitter | EQE of 11.63% (Green PhOLED) | Polyfluorene with oxazole pendants |

| OFET (Potential) | n-type Semiconductor | Calculated electron mobility > hole mobility | (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one |

Sensor Development Utilizing Oxazole-4-carbaldehyde Chemistry

The reactive carbaldehyde group at the 4-position of the oxazole ring, combined with the fluorometric properties of the 2-aryloxazole core, provides a powerful platform for the development of chemical sensors. The aldehyde can be readily modified to introduce specific recognition moieties (e.g., Schiff bases, hydrazones) that can selectively bind to target analytes. This binding event often perturbs the electronic structure of the fluorophore, resulting in a measurable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

Oxazole-based chemosensors have demonstrated high sensitivity and selectivity for a variety of metal ions. For example, Schiff base derivatives of oxazoles have been designed to detect ions such as Ga³⁺, In³⁺, and Fe³⁺. These sensors can exhibit impressive performance, with detection limits reaching the nanomolar or even picomolar range. The resulting metal-ligand complex can sometimes be used for the sequential detection of other species, creating a multi-analyte sensing system.

Beyond metal ions, this chemistry has been applied to the detection of anions like sulfide (S²⁻) and pyrophosphate (PPi). The design flexibility allows for the creation of probes that operate under physiological conditions and in aqueous environments, which is crucial for biological and environmental monitoring. The development of portable paper-based sensors further highlights the practical applicability of these compounds for on-site detection.

| Sensor Derivative | Target Analyte | Detection Limit | Fluorescence Response |

| Oxazole-Schiff Base (TOQ) | In³⁺ | 1.75 x 10⁻¹⁰ M | Turn-on (Yellowish-green) |

| TOQ-In³⁺ Complex | Fe³⁺ | 8.45 x 10⁻⁹ M | Turn-off (Quenching) |

| Oxazole-Schiff Base (G2) | Ga³⁺ | 2.14 x 10⁻⁸ M | Turn-on (Bright green) |

| G2-Ga³⁺ Complex | PPi | 7.9 x 10⁻⁸ M | Turn-off (Quenching) |

| Oxazole-based NIR Probe | Cu²⁺ | 2.1 x 10⁻⁷ M | Turn-off (Quenching) |

| Probe-Cu²⁺ Complex | S²⁻ | 3.2 x 10⁻⁷ M | Turn-on (Recovery) |

| Benzoxazole Macrocycle | Zn²⁺ / Cd²⁺ | - | Turn-on (CHEF effect) |

Perspectives and Future Research Trajectories for 2 3 Methoxy Phenyl Oxazole 4 Carbaldehyde

Unexplored Synthetic Pathways and Methodological Enhancements

While established methods exist for the synthesis of oxazole (B20620) derivatives, there is considerable room for innovation in the production of 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde. Future research could focus on developing more efficient and sustainable synthetic routes. One promising avenue is the application of C-H activation , a strategy that could streamline the synthesis by directly functionalizing the aromatic rings, thereby reducing the number of steps and improving atom economy.

The adoption of flow chemistry presents another opportunity for methodological enhancement. Continuous flow reactors offer precise control over reaction parameters, potentially leading to higher yields, improved product purity, and safer reaction conditions. This could be particularly advantageous for scaling up the production of this compound.

Furthermore, the development of novel catalytic systems , such as bespoke organocatalysts or transition-metal catalysts, could provide milder and more selective reaction conditions. Research into photocatalysis and electrochemistry could also unveil new synthetic pathways that are both energy-efficient and environmentally friendly.

Exploring multicomponent reactions (MCRs) is another promising direction. MCRs allow for the construction of complex molecules like this compound in a single step from three or more starting materials, offering significant advantages in terms of efficiency and sustainability.

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Capabilities

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, advanced computational modeling can provide profound insights into its chemical behavior and guide the design of new derivatives with tailored properties.

Density Functional Theory (DFT) can be employed to elucidate the mechanisms of synthetic reactions, identify key intermediates and transition states, and predict spectroscopic properties. This understanding can inform the optimization of reaction conditions to improve efficiency and yield.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological targets. This is crucial for understanding its behavior in different environments and for designing molecules with specific binding affinities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of new derivatives. By correlating molecular descriptors with experimental data, these models can guide the rational design of compounds with improved performance, reducing the need for extensive experimental screening.

Diversification of Applications in Interdisciplinary Fields

The unique structural features of this compound, namely the methoxy-substituted phenyl ring, the oxazole core, and the reactive carbaldehyde group, make it a versatile platform for a wide range of applications across various scientific disciplines.

In medicinal chemistry , the oxazole nucleus is a key component of many biologically active compounds. tandfonline.comresearchgate.netresearchgate.net The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives to be screened for various therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net

In materials science , the oxazole ring is known to exhibit fluorescence. This property, combined with the ability to modify the molecule through the carbaldehyde group, opens up possibilities for the development of novel fluorescent probes for bioimaging, chemosensors for the detection of specific ions or molecules, and materials for organic light-emitting diodes (OLEDs) .

In the field of catalysis , oxazole-containing compounds can serve as ligands for transition metals or as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl ring of the this compound scaffold.

| Field | Potential Application |

| Medicinal Chemistry | Synthesis of derivatives for anticancer, antibacterial, and anti-inflammatory screening. |

| Materials Science | Development of fluorescent probes, chemosensors, and OLED materials. |

| Catalysis | Design of novel ligands and N-heterocyclic carbene precursors for catalysis. |

Rational Design Principles for Next-Generation Oxazole-Based Functional Molecules

The future of research on this compound and its analogues lies in the application of rational design principles to create next-generation functional molecules with precisely tailored properties.